8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 904520-32-7
Cat. No.: VC7091586
Molecular Formula: C18H22N6O3
Molecular Weight: 370.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904520-32-7 |
|---|---|
| Molecular Formula | C18H22N6O3 |
| Molecular Weight | 370.413 |
| IUPAC Name | 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C18H22N6O3/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-4-6-13(27-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | OWQJIYDZESXCCS-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule with a complex structure. It features a purine core, which is a common component in many biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a piperazine ring linked to a methoxyphenyl group and dimethyl substituents on the purine structure contributes to its potential biological activity and interaction properties.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific details on its synthesis are not widely documented, compounds with similar structures often require careful selection of solvents, temperatures, and catalysts to achieve desired yields and purity.
Potential Reactions
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Nucleophilic and Electrophilic Reactions: The purine moiety can participate in various nucleophilic and electrophilic reactions.
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Hydrogen Bonding: The piperazine ring can engage in hydrogen bonding and coordination with metal ions.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit significant biological activity. They may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The presence of the methoxyphenyl group likely enhances its lipophilicity, facilitating better membrane permeability and receptor binding.
Potential Areas of Investigation
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Neurotransmission: Interaction with neurotransmitter receptors.
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Cell Signaling: Modulation of cell signaling pathways.
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Pharmacological Profile: Potential as a therapeutic agent due to its complex structure.
Comparison with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| 7-(4-Methoxyphenyl)-1-methylpurine | Contains a methoxyphenyl group | Potentially neuroactive | Lacks piperazine linkage |
| 8-(4-Ethylpiperazin-1-yl)quinoline | Quinoline core instead of purine | Antitumor activity | Different core structure |
| 1-(4-Methoxyphenyl)piperazine | Simple piperazine derivative | Antidepressant properties | No purine structure |
| 8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Purine core with piperazine and methoxyphenyl groups | Potential for neurotransmission modulation | Complex structure with multiple functional groups |
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